molecular formula C15H19FN2O2 B2774478 2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one CAS No. 2309587-54-8

2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one

Cat. No.: B2774478
CAS No.: 2309587-54-8
M. Wt: 278.327
InChI Key: MLEQQYQWTIHNNK-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one is a synthetic organic compound characterized by the presence of a fluorophenoxy group, a pyrrolidinyl group, and an azetidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-Fluorophenol: This can be achieved through the fluorination of phenol using a fluorinating agent such as hydrogen fluoride.

    Formation of 4-Fluorophenoxyacetyl Chloride: 4-Fluorophenol is then reacted with acetyl chloride in the presence of a base such as pyridine to form 4-fluorophenoxyacetyl chloride.

    Synthesis of 3-Pyrrolidin-1-ylazetidine: This intermediate can be synthesized by reacting pyrrolidine with azetidine in the presence of a suitable catalyst.

    Final Coupling Reaction: The final step involves the coupling of 4-fluorophenoxyacetyl chloride with 3-pyrrolidin-1-ylazetidine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the fluorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone
  • 2-(4-Bromophenoxy)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone
  • 2-(4-Methylphenoxy)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone

Uniqueness

2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2/c16-12-3-5-14(6-4-12)20-11-15(19)18-9-13(10-18)17-7-1-2-8-17/h3-6,13H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEQQYQWTIHNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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